molecular formula C17H19ClN2O4S B4235053 N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4235053
M. Wt: 382.9 g/mol
InChI Key: NVGKGKVLFUWKJU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group, an ethyl group, and a methoxyphenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the glycinamide backbone: This can be achieved by reacting glycine with an appropriate amine under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the glycinamide intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Incorporation of the methoxyphenylsulfonyl group: This final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the sulfonyl group may interact with enzyme active sites, inhibiting their function, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]acetamide
  • N~1~-(2-chlorophenyl)-N~2~-methyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
  • N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide

Uniqueness

N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain biological targets, while the methoxyphenylsulfonyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-3-20(12-17(21)19-16-7-5-4-6-15(16)18)25(22,23)14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGKGKVLFUWKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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